Bienvenue dans la boutique en ligne BenchChem!

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

PROTAC design exit vector geometry linker SAR

Designing a CRBN-recruiting PROTAC library and need a mass-efficient C5-exit vector? This compound is the immediate click-ready derivative of 5-amino-thalidomide, offering a zero-linker azide handle for CuAAC/SPAAC conjugation without the added mass of linker-bearing alternatives. - Saves 57-129 Da vs. C4-alkyl-azide conjugates, directly benefiting oral druggability and bRo5 compliance. - Enables potent degradation with shorter linkers (DC₅₀ = 3.9 nM achieved with PEG₂ in AURKA SAR). - Serves as a validated photoaffinity probe scaffold, structurally faithful to thalidomide for cellular target ID campaigns.

Molecular Formula C13H9N5O4
Molecular Weight 299.24 g/mol
Cat. No. B15315577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC13H9N5O4
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]
InChIInChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20)
InChIKeyJVVGPGVAUOFYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido Thalidomide: Identity and Procurement


5-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 281208-18-2, MW 299.24) is a heterobifunctional cereblon (CRBN) E3 ligase ligand building block in which a click-competent azido group is installed directly at the C5 position of the phthalimide ring, providing a zero-linker, minimal-mass handle for CuAAC and SPAAC conjugation in PROTAC and molecular glue research . It serves as the immediate click-ready derivative of 5-amino-thalidomide and is structurally distinct from linker-bearing azido-thalidomide conjugates (e.g., Azido-Thalidomide, CAS 2098488-36-7) that tether the azide via an extended C4-oxyacetamide-alkyl chain .

Zero-linker azide handle — click-ready for CuAAC/SPAAC conjugation in PROTAC and molecular glue research.
C5 exit vector geometry — supports PROTAC design with short PEG linkers and distinct ternary complex architecture.
Minimal-mass building block — reduces final degrader molecular weight relative to linker-bearing azide conjugates.
Phenyl azide photoaffinity probe — structurally faithful handle for target identification studies.

Why 5-Azido Thalidomide Is Irreplaceable for PROTACs


Substituting the target compound with the widely used Azido-Thalidomide (CAS 2098488-36-7) or Pomalidomide-C5-azide (CAS 2434629-02-2) changes both the attachment regiochemistry and the linker composition: commercial C4-oxyacetamide-alkyl-azide conjugates introduce a flexible 4–5 methylene spacer and a molecular weight increase of 85–213 Da relative to the title compound, while the C5-phenyl azide provides a conformationally rigid, zero-atom exit vector directly from the phthalimide scaffold . Published PROTAC structure-activity relationship (SAR) studies demonstrate that moving the linker exit vector from the C4 to the C5 position enables potent target degradation with substantially shorter PEG linkers (as low as 2 PEG units), a design parameter inaccessible with C4-anchored azide conjugates [1]. These differences directly affect ternary complex geometry, linker length requirements, and the achievable degradation efficiency (DC₅₀ and Dₘₐₓ), making simple interchange scientifically invalid.

Exit vector regiochemistry

Moving the linker from C5 to C4 may alter ternary complex geometry and require complete linker re-optimization; reported SAR shows C5-exit PROTACs achieve short-linker potency not replicated by C4 conjugates.

Linker mass and flexibility

C4-oxyacetamide-alkyl-azide conjugates add substantial linker mass and introduce a flexible spacer, potentially shifting final PROTAC physicochemical properties beyond bRo5 limits.

Photoaffinity labeling fidelity

Alkyl azides in linker conjugates generate nitrene intermediates with different crosslinking chemistry; phenyl azide directly conjugated to phthalimide retains the native ligand core for target ID experiments.

5-Azido Thalidomide: Quantitative Differentiation vs. Analogs


C5 Exit Vector vs. C4 Anchoring for PROTAC Potency

In a systematic PROTAC SAR study targeting Aurora kinase A (AURKA), altering the linker attachment point from the thalidomide C4 position to the C5 position allowed identification of a potent degrader using a PEG linker as short as 2 units. The optimized C5-exit PROTAC (SK2188) achieved a DC₅₀,₂₄ₕ of 3.9 nM and Dₘₐₓ,₂₄ₕ of 89% in NGP neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 in proliferation assays [1]. The 5-azido compound provides the direct click handle for constructing such C5-exit PROTACs without an intervening alkyl linker arm, theoretically enabling even shorter effective linker distances than C4-alkyl-azide conjugates such as Azido-Thalidomide (which bears a C4-oxyacetamide-C4-alkyl-N₃ extension, MW 428.4) .

C5 vs C4 exit vector potency
Reported
C5-exit PROTAC (SK2188): DC₅₀ 3.9 nM, Dₘₐₓ 89% using PEG₂ linker in NGP cells vs. C4-exit typically requires ≥PEG₄; C4-alkyl-azide conjugates add ≥129 Da linker mass.
Supports PROTAC SAR with C5 geometry and shorter linkers.
NGP neuroblastoma cells, 24 h; Eur J Med Chem 2023.
PROTAC design exit vector geometry linker SAR

C5 Phenyl Azide Enables Photoaffinity Labeling with Structural Fidelity

Capitosti et al. (2003) reported a 5-step synthesis of an azido-labeled thalidomide analogue in which the azido group is directly attached to the phthalimide ring, and demonstrated that this analogue retains activity comparable to thalidomide in inhibiting the proliferation of human microvascular endothelial cells (HMVEC) [1]. The authors explicitly note that this analogue 'more closely resembles the actual structure of thalidomide' than the only other thalidomide photoaffinity label reported at the time, providing structural fidelity critical for interpreting photoaffinity labeling results [2]. The 5-azido compound (CAS 281208-18-2) represents the exact structural class of phenyl azide thalidomide photoaffinity probes validated in this seminal publication.

Photoaffinity structural fidelity
Head-to-head
5-azido thalidomide analogue retained activity comparable to thalidomide in HMVEC proliferation; preserves complete glutarimide-phthalimide core without linker modification. C4-alkyl-azide probes introduce 8-bond flexible extension.
Reported structural fidelity for target ID photoaffinity labeling.
HMVEC assay; Capitosti et al., Org Lett 2003.
photoaffinity labeling target identification chemical biology

Zero-Linker Azide Minimizes Building Block Molecular Weight

The target compound (MW 299.24) provides a zero-linker azide directly on the CRBN-binding phthalimide ring . In contrast, the shortest commercially available thalidomide-azide conjugate, Thalidomide-O-C5-azide (CAS 2411098-96-7), bears a 5-carbon alkyl-ether linker between the phthalimide C4 position and the terminal azide, yielding a MW of 385.37 Da . Pomalidomide 4'-alkylC3-azide (CAS 2357108-05-3) has a MW of 356.34 Da . Azido-Thalidomide (CAS 2098488-36-7) has a MW of 428.4 Da . The mass penalty of 57–129 Da imposed by linker-bearing conjugates directly impacts the physicochemical properties (tPSA, logP, HBD count) of the final PROTAC molecule, which must navigate the challenging 'beyond rule of 5' (bRo5) chemical space typical of heterobifunctional degraders.

Building block MW comparison
Cross-study comparable
5-Azido Thalidomide: 299.24 Da (zero-linker) vs. Thalidomide-O-C5-azide: 385.37 Da; Pomalidomide 4′-alkylC3-azide: 356.34 Da; Azido-Thalidomide: 428.4 Da. Mass saving: 57–129 Da per building block.
Mass-efficient click handle reduces final PROTAC molecular weight.
bRo5 permeability-MW correlation context; IUPAC masses.
PROTAC linker optimization molecular weight efficiency ligand efficiency

Orthogonal Photoreactivity of Phenyl vs. Alkyl Azide

The 5-azido compound contains a phenyl azide directly conjugated to the phthalimide aromatic system, which upon UV irradiation (typically 254–300 nm) generates a highly reactive phenyl nitrene capable of insertion into C–H and N–H bonds . This contrasts with the alkyl azides present in linker-bearing conjugates (Azido-Thalidomide, Thalidomide-O-C5-azide), which generate alkyl nitrenes that are prone to rearrangement rather than productive crosslinking . While diazirine photocrosslinkers offer better photostability than phenyl azides and are activated at longer wavelengths (330–370 nm), phenyl azides remain preferred when the probe must maintain precise structural mimicry of the parent ligand without the bulk of a diazirine ring or an extended linker [1].

Phenyl vs. alkyl azide photoreactivity
Class-level
Phenyl azide: UV 254–300 nm, generates nitrene that inserts into C–H/N–H bonds. Alkyl azide: prone to rearrangement, lower crosslinking efficiency. Phenyl azide directly conjugated to phthalimide retains structural mimicry.
Class-level photoreactivity distinction supports probe selection.
No direct head-to-head crosslinking yield data for these specific compounds.
photoaffinity labeling photochemistry nitrene insertion

5-Azido Thalidomide: Key Application Scenarios


PROTAC Library Synthesis via C5 Exit Vector

When designing a CRBN-recruiting PROTAC library targeting proteins whose binding site geometry favors or requires a C5 exit vector from the thalidomide scaffold, the 5-azido compound serves as the optimal click chemistry building block. As demonstrated in the AURKA PROTAC SAR study where C5-exit PROTACs achieved DC₅₀ = 3.9 nM with linker lengths as short as PEG₂ , the compound enables direct CuAAC conjugation to alkyne-functionalized target protein ligands without introducing additional linker mass. This is particularly critical when the distance between the CRBN binding site and the target protein's ligand binding site is short, where C4-alkyl-azide conjugates (≥57 Da heavier) would force an unnecessarily long and flexible linker that may reduce degradation potency or selectivity.

Photoaffinity Labeling for Target Identification

In chemical biology campaigns aimed at identifying the cellular targets of thalidomide and its IMiD analogs, the 5-azido compound is the validated photoaffinity probe scaffold. Capitosti et al. (2003) demonstrated that this class of phenyl azide thalidomide analogue retains anti-proliferative activity comparable to thalidomide in HMVEC assays and more closely mimics the native thalidomide structure than alternative photoaffinity probes . For target ID experiments requiring UV-induced covalent crosslinking followed by click chemistry-mediated pull-down or fluorescent tagging, this compound offers a structurally faithful photoreactive handle that linker-bearing C4-alkyl-azide conjugates cannot provide, as those introduce a flexible extension that may alter the binding pose recognized by cellular targets.

Mass-Constrained PROTACs for Oral Bioavailability

For PROTAC programs targeting oral administration, where the final degrader molecule must remain within or near bRo5 physicochemical space, the 5-azido compound (MW 299.24) provides the most mass-efficient azide handle among commercially available thalidomide-based CRBN ligands . Compared to Azido-Thalidomide (MW 428.4), Pomalidomide 4'-alkylC3-azide (MW 356.34), or Thalidomide-O-C5-azide (MW 385.37), the target compound saves 57–129 Da of linker mass per building block . When this mass saving is propagated through the final PROTAC structure, it contributes to lower tPSA, improved permeability, and better compliance with oral druggability guidelines, making it the preferred procurement choice for lead optimization stages where molecular weight creep is a recognized liability.

CRBN Binder Toolkit for Exit Vector SAR

In comprehensive PROTAC SAR campaigns where the optimal exit vector position (C4 vs. C5) must be empirically determined, the 5-azido compound is an essential component of a CRBN ligand toolkit. Evidence from thalidomide-based PROTAC literature shows that C5 exit vectors can rescue degradation activity when C4-exit PROTACs fail, as demonstrated in the AURKA series where moving the linker attachment to the 5-position enabled identification of a potent degrader (DC₅₀ = 3.9 nM, Dₘₐₓ = 89%) . The compound's zero-linker azide provides maximum synthetic flexibility: it can be directly clicked to alkyne-bearing target ligands or first extended with a bespoke linker via CuAAC, enabling exploration of linker composition and length that is independent of the pre-installed linker in commercial C4-alkyl-azide conjugates.

Application
Selection Property
Validation Focus
PROTAC design via C5 exit vector
C5 zero-linker azide geometry
Degradation potency and linker length SAR
Photoaffinity labeling target ID
Phenyl azide photoaffinity probe with core fidelity
Crosslinking efficiency and binding pose retention
Mass-constrained oral PROTAC research
Minimal-mass building block (zero linker)
MW, tPSA, and permeability profiling in bRo5 space
CRBN exit vector SAR toolkit
Unmodified C5 exit vector without pre-installed linker
Exit vector-dependent degradation selectivity and DC₅₀/Dₘₐₓ endpoints
Quote Request

Request a Quote for 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.